molecular formula C12H14O2 B14320408 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane CAS No. 110413-17-7

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane

Cat. No.: B14320408
CAS No.: 110413-17-7
M. Wt: 190.24 g/mol
InChI Key: VZFMTJWKZVYIQL-UHFFFAOYSA-N
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Description

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its two oxirane (epoxide) groups attached to a benzyl structure, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane typically involves the reaction of benzyl chloride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the oxirane group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common solvents used in the industrial process include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane involves the opening of the epoxide ring, which can react with various nucleophiles. This ring-opening reaction is catalyzed by acids or bases and leads to the formation of more reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(oxiran-2-yl)methoxy]phenylmethane
  • Benzene, 1,1’-methylenebis[4-(2-oxiranyl)methoxy]
  • Bisphenol F diglycidyl ether, para-para’
  • 2,2’-(Methylenebis(p-phenyleneoxymethylene))bisoxirane

Uniqueness

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane is unique due to its dual epoxide groups attached to a benzyl structure, which provides it with enhanced reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications where high reactivity is required .

Properties

CAS No.

110413-17-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[[2-(oxiran-2-ylmethyl)phenyl]methyl]oxirane

InChI

InChI=1S/C12H14O2/c1-2-4-10(6-12-8-14-12)9(3-1)5-11-7-13-11/h1-4,11-12H,5-8H2

InChI Key

VZFMTJWKZVYIQL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2CC3CO3

Origin of Product

United States

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